3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-12-3-7-14(8-4-12)25-10-9-15(23)20-17-22-21-16(24-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPKLTZXXCPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the sulfanyl group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a chlorinated aromatic compound.
Amidation: The final step involves the formation of the amide bond between the oxadiazole derivative and the chlorophenyl sulfanyl derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agricultural Chemistry: It may have applications as a pesticide or herbicide due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. For instance, if used as an antiviral agent, it might inhibit viral replication by targeting specific viral enzymes or proteins. In the case of antibacterial activity, it could interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Variations in Oxadiazole Substituents
The 4-fluorophenyl group on the oxadiazole ring distinguishes the target compound from analogs with other substituents:
- Melting points (117–118°C for 8e) suggest differences in crystallinity compared to fluorinated analogs .
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives ():
Table 1: Oxadiazole Substituent Effects
N-Substituent Modifications on Propanamide
The target compound’s N-linked 5-(4-fluorophenyl)oxadiazole contrasts with derivatives bearing aryl or alkyl groups:
- N-Aryl derivatives (e.g., 7a–q in ):
- Derivatives like 7a (N-phenyl) and 7d (N-2,4-dimethylphenyl) exhibit melting points ranging from 71–83°C, suggesting that bulkier substituents increase crystallinity .
- Hemolytic activity studies () indicate that N-aryl groups with electron-donating substituents (e.g., methyl) reduce toxicity compared to electron-withdrawing groups .
- N-Alkyl/Thiazole derivatives (e.g., 8d–h in ):
Table 2: N-Substituent Comparison
Sulfanyl vs. Sulfonyl Linkages
The sulfanyl (–S–) group in the target compound differs from sulfonyl (–SO2–) analogs:
- Sulfonyl-containing derivatives (e.g., 7a–q in ): Exhibit IR peaks at ~1347 cm⁻¹ (SO2 stretching), indicative of strong electron-withdrawing effects .
- Sulfanyl-containing derivatives (Target, ): –S– linkages may improve metabolic stability and reduce toxicity compared to sulfonyl groups .
Biological Activity
The compound 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide belongs to a class of compounds known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for the compound is . Its structure features a 4-chlorophenyl group linked to a sulfur atom , and a 1,3,4-oxadiazole moiety that is substituted with a 4-fluorophenyl group. This unique combination of functional groups contributes to its biological properties.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymes : The oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
- Targeting Kinases : These compounds can also target kinases that play critical roles in signaling pathways associated with cancer progression .
- Interaction with Nucleic Acids : The structural modifications in oxadiazole derivatives allow them to selectively bind to nucleic acids, leading to cytotoxic effects on malignant cells .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds within the oxadiazole class:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | HDAC |
| Compound B | Antimicrobial | 10.0 | Bacterial Cell Wall |
| Compound C | Antiviral | 15.0 | Viral Protease |
| 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | Potentially anticancer (under investigation) | TBD | TBD |
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the oxadiazole structure have been linked to enhanced activity against breast and colon cancer cells .
- Antimicrobial Properties : Some oxadiazole derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess potential in treating infections alongside its anticancer properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
